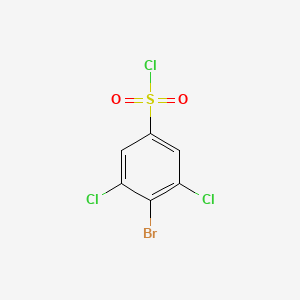![molecular formula C18H16ClN3O B2819138 3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 951444-49-8](/img/structure/B2819138.png)
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone ring, which is a six-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a diketone. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrazinone intermediate.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a similar nucleophilic substitution reaction, using a methylbenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed in a single vessel and the reaction is allowed to proceed to completion.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor and the product is continuously removed.
化学反应分析
Types of Reactions
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reactions are typically carried out under mild conditions.
Substitution: Common reagents for substitution reactions include halogenated compounds, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: The major products may include oxides or other oxygen-containing derivatives.
Reduction: The major products may include reduced derivatives with fewer oxygen atoms.
Substitution: The major products may include substituted derivatives with different functional groups.
科学研究应用
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It is also used as a probe to study the interactions between different biomolecules.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application of the compound. For example:
Anti-inflammatory Action: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase.
Anticancer Action: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antimicrobial Action: The compound may disrupt the cell membrane or inhibit the activity of essential enzymes in microorganisms.
相似化合物的比较
3-{[(2-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Pyrazinone Derivatives: These compounds share the pyrazinone ring structure but may have different substituents. They may have similar chemical properties but different biological activities.
Chlorophenyl Derivatives: These compounds share the chlorophenyl group but may have different core structures. They may have similar biological activities but different chemical properties.
Methylphenyl Derivatives: These compounds share the methylphenyl group but may have different core structures. They may have similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazinone ring, chlorophenyl group, and methylphenyl group, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-6-8-15(9-7-13)22-11-10-20-17(18(22)23)21-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYFNEXWIUSYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-chloroethyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2819057.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)
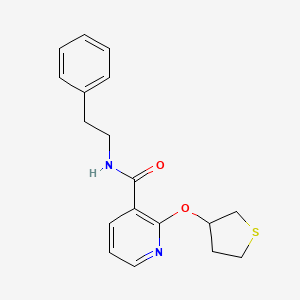
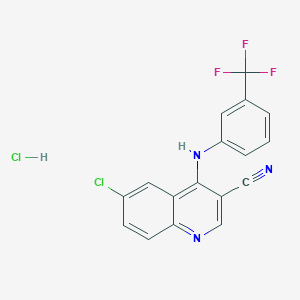
![3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)
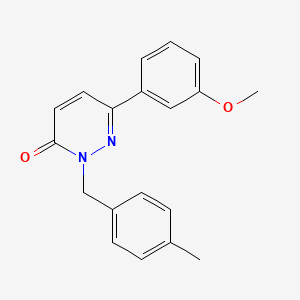
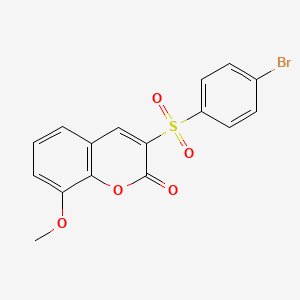
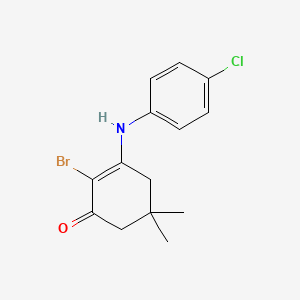

![2-(naphthalen-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2819071.png)
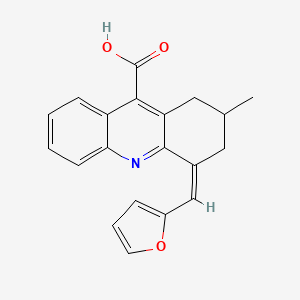
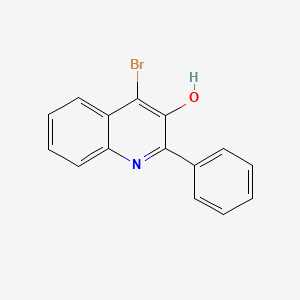
![N-(3,4-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2819076.png)
